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Compound of Interest

2-Fluoro-5-methoxy-O-
Compound Name:
methyltyrosine

Cat. No.: B565143

An In-depth Analysis of 2-Fluoro-5-methoxy-O-methyltyrosine and Other Key Tyrosine
Analogs

In the landscape of drug discovery and molecular research, tyrosine analogs serve as pivotal
tools for probing biological systems and as foundational scaffolds for novel therapeutics. This
guide provides a comparative analysis of 2-Fluoro-5-methoxy-O-methyltyrosine alongside
other significant tyrosine analogs. Due to the limited direct experimental data on 2-Fluoro-5-
methoxy-O-methyltyrosine, this guide establishes a comparative framework using well-
characterized analogs: O-methyltyrosine, 2-fluorotyrosine, and 3-fluorotyrosine. By examining
the structure-activity relationships of these compounds, we can extrapolate potential
characteristics of 2-Fluoro-5-methoxy-O-methyltyrosine and guide future research.

The primary focus of this comparison will be on properties relevant to drug development, such
as cellular uptake via amino acid transporters and physicochemical characteristics. The Large
neutral Amino Acid Transporter 1 (LAT1) is a key transporter for many large neutral amino
acids, including tyrosine, and is often overexpressed in cancer cells, making it a crucial target
for drug delivery.

Physicochemical and Biochemical Properties of
Tyrosine Analogs
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The introduction of fluorine and methoxy groups to the tyrosine scaffold can significantly alter

its physicochemical properties, such as lipophilicity and acidity (pKa), which in turn influences

its biological activity, including transporter affinity and metabolic stability. The following table

summarizes key properties of selected tyrosine analogs.

2-Fluoro-5-
Tyrosine O- 2- 3- methoxy-O-
Property (Parent Methyltyros Fluorotyros Fluorotyros methyltyros
Compound) ine ine ine ine

(Predicted)

Molecular 195.22 g/mol 199.18 g/mol 199.18 g/mol ~229.23

) 181.19 g/mol
Weight [1] [2] [3] g/mol
pKa
) N/A (O- Lower than Lower than N/A (O-
(Phenolic ~10.1
methylated) Tyr Tyr methylated)

OH)
Higher than
O-

cLogP -2.3 -1.1[1] -1.7[2] -2.3[3] _
methyltyrosin
e

LAT1 Potentially

Transporter High Moderate High High Moderate to

Affinity (1IC50) High

Note: Predicted values for 2-Fluoro-5-methoxy-O-methyltyrosine are based on the expected

electronic and steric effects of the fluoro and methoxy substitutions.

Cellular Uptake and Transporter Interaction

The uptake of tyrosine analogs into cells is predominantly mediated by amino acid transporters,

with LAT1 being of particular interest in oncology. The affinity and transport efficiency of these

analogs can be evaluated through cellular uptake assays.

Below is a diagram illustrating the general mechanism of tyrosine analog uptake via the LAT1

transporter.
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General Workflow for a LAT1 Transporter Assay

Cellular Uptake Pathway

Experimental Workflow

Tyrosine Analog

Seed cells expressing LAT1 (Extracellular)

LAT1 Transporte>

Wash cells with uptake buffer

Tyrosine Analog

Pre-incubate with or without inhibitor
(Intracellular)

Add radiolabeled or fluorescent tyrosine analog

Metabolism / Incorporation

Incubate for a defined time

Wash cells to remove extracellular substrate

Lyse cells

Measure intracellular substrate concentration

Data Analysis

Click to download full resolution via product page

LAT1 Transporter Assay Workflow and Cellular Uptake Pathway
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.
Below are protocols for key experiments relevant to the comparison of tyrosine analogs.

LAT1 Transporter Inhibition Assay (Cis-inhibition)

This assay is used to determine the affinity of a test compound (inhibitor) for the LAT1
transporter by measuring its ability to compete with a known radiolabeled LAT1 substrate.

Materials:

o HEK293 cells stably expressing human LAT1 (HEK-hLATL1).

e Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum.

e Phosphate-buffered saline (PBS).

o Uptake buffer (e.g., Hank's Balanced Salt Solution - HBSS).

o Radiolabeled LAT1 substrate (e.g., [3H]-L-leucine or [14C]-L-tyrosine).

o Test compounds (tyrosine analogs).

 Scintillation cocktail and scintillation counter.

Procedure:

e Cell Culture: Seed HEK-hLAT1 cells in 24-well plates and grow to confluence.

e Washing: Aspirate the culture medium and wash the cells twice with pre-warmed uptake
buffer.

« Inhibition: Add 250 uL of uptake buffer containing the radiolabeled substrate at a fixed
concentration (e.g., 10 uM) and varying concentrations of the test tyrosine analog.

 Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-5 minutes), during which
uptake is linear.
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o Termination of Uptake: Stop the uptake by rapidly aspirating the solution and washing the
cells three times with ice-cold uptake buffer.

e Cell Lysis: Lyse the cells by adding 500 pL of 0.1 M NaOH and incubating for at least 30
minutes.

e Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and
measure the radioactivity using a scintillation counter.

» Data Analysis: Determine the concentration of the test compound that inhibits 50% of the
specific uptake of the radiolabeled substrate (IC50 value) by non-linear regression analysis.

Trans-stimulation Assay

This assay determines if a compound is a substrate for the transporter by measuring its ability
to stimulate the efflux of a pre-loaded radiolabeled substrate.

Materials:
e Same as for the cis-inhibition assay.
Procedure:

e Cell Culture and Pre-loading: Culture HEK-hLAT1 cells to confluence in 24-well plates. Pre-
load the cells with a radiolabeled LAT1 substrate by incubating them in uptake buffer
containing the radiolabeled substrate for an extended period (e.g., 30-60 minutes) to reach
steady-state.

» Washing: Wash the cells rapidly with ice-cold uptake buffer to remove the extracellular
radiolabeled substrate.

o Efflux Stimulation: Add 250 pL of uptake buffer containing a high concentration (e.g., 1 mM)
of the test tyrosine analog to the cells.

e Incubation: Incubate for a short period (e.g., 1-2 minutes).

» Quantification of Efflux: Collect the supernatant (extracellular buffer) and measure its
radioactivity. Lyse the cells and measure the remaining intracellular radioactivity.
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o Data Analysis: Calculate the percentage of efflux by dividing the extracellular radioactivity by
the total radioactivity (extracellular + intracellular). Compare the efflux stimulated by the test
compound to a positive control (a known LAT1 substrate) and a negative control (buffer
alone).

Discussion and Future Directions

The comparative analysis of O-methyltyrosine, 2-fluorotyrosine, and 3-fluorotyrosine provides a
foundational understanding of how substitutions on the tyrosine ring impact its biological
properties.

o O-methylation of the phenolic hydroxyl group, as in O-methyltyrosine, removes a key
hydrogen bond donor and increases lipophilicity. This modification is expected to be present
in 2-Fluoro-5-methoxy-O-methyltyrosine.

e Fluorination at the 2- or 3-position of the aromatic ring has been shown to have a modest
effect on the overall properties, with 2-fluorotyrosine showing reduced perturbation to the
pKa compared to 3-fluorotyrosine.[4]

e The methoxy group at the 5-position in the target compound would further increase
lipophilicity and could influence binding to the hydrophobic pockets of transporters like LAT1.

Based on these observations, it is hypothesized that 2-Fluoro-5-methoxy-O-methyltyrosine
will be a relatively lipophilic amino acid analog. Its affinity for LAT1 will depend on how the
combined steric and electronic effects of the fluoro and methoxy groups fit within the
transporter's binding site. The O-methylation will prevent its phosphorylation by kinases,
making it a stable probe for studying amino acid transport without downstream metabolic
interference.

To validate these predictions, future research should focus on the synthesis and in vitro
characterization of 2-Fluoro-5-methoxy-O-methyltyrosine. The experimental protocols
outlined in this guide provide a clear roadmap for such investigations. Determining its LAT1
affinity and transport kinetics will be crucial in assessing its potential as a research tool or a
therapeutic agent. Furthermore, its metabolic stability and potential off-target effects should be
thoroughly investigated. This systematic approach will provide the necessary data to fully
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understand the pharmacological profile of this novel tyrosine analog and its place among other
valuable derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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